Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate
Description
Nuclear Magnetic Resonance Spectral Data Interpretation
Proton Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate through characteristic chemical shift patterns and coupling relationships. The aromatic region typically exhibits signals between 7.2 and 8.3 parts per million, with the 4-hydroxyphenyl protons appearing as a characteristic AA'BB' pattern due to the para-disubstitution. Specifically, the protons ortho to the hydroxyl group resonate at approximately 6.8-7.0 parts per million, while those ortho to the oxazole ring appear downfield at 7.4-7.6 parts per million.
The oxazole ring proton generates a distinctive singlet in the aromatic region, typically observed between 8.1 and 8.3 parts per million due to the electron-withdrawing nature of both the nitrogen atom and the adjacent ester carbonyl group. This signal serves as a diagnostic marker for the oxazole heterocycle and confirms the presence of the five-membered ring system. The hydroxyl proton appears as a broad singlet, often exchangeable with deuterium oxide, typically observed between 5.0 and 6.0 parts per million depending on solvent and concentration conditions.
The ethyl ester functionality produces characteristic signals consisting of a quartet for the methylene protons at approximately 4.3-4.4 parts per million and a triplet for the methyl group at 1.3-1.4 parts per million. The coupling constant between these protons typically measures 7.1-7.2 Hertz, confirming the ethyl group structure. Integration ratios consistently demonstrate the expected 2:3 ratio for the methylene to methyl protons, supporting the structural assignment.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shifts that further confirm the molecular structure. The carbonyl carbon of the ester group appears significantly downfield at approximately 160-162 parts per million, while the aromatic carbons span the region from 110 to 160 parts per million. The oxazole ring carbons exhibit distinctive chemical shifts with the carbon bearing the ester group appearing around 140-145 parts per million and the carbon attached to the phenyl ring resonating at 150-155 parts per million.
High-Resolution Mass Spectrometry Fragmentation Patterns
High-resolution mass spectrometry analysis of this compound confirms the molecular ion peak at mass-to-charge ratio 233.0688 when operated in positive ion mode. The molecular ion demonstrates moderate stability under electron impact conditions, with subsequent fragmentation following predictable pathways based on the structural features present. The base peak typically corresponds to the loss of the ethyl group from the ester functionality, yielding a fragment at mass-to-charge ratio 205.
Fragmentation analysis reveals characteristic losses including ethanol (molecular weight 46) from the molecular ion, producing a stable fragment ion at mass-to-charge ratio 187. This fragmentation pathway reflects the typical behavior of ethyl esters under mass spectral conditions. Additional significant fragments include the 4-hydroxyphenyl cation at mass-to-charge ratio 93 and the oxazole carboxylate fragment at mass-to-charge ratio 140.
The collision cross section measurements obtained through ion mobility mass spectrometry provide additional structural confirmation. The predicted collision cross section values for various adduct ions demonstrate consistent results: the protonated molecule exhibits a collision cross section of 148.5 square Angstroms, while the sodium adduct shows 157.2 square Angstroms. These values align with theoretical calculations based on the three-dimensional molecular structure and support the proposed structural assignment.
Tandem mass spectrometry experiments reveal detailed fragmentation pathways that provide insight into the molecular structure and bonding patterns. The neutral loss of carbon monoxide from ester-containing fragments represents a common fragmentation pathway, while the retention of the oxazole ring system in major fragments indicates the stability of this heterocyclic component under mass spectral conditions.
Infrared Absorption Band Assignments
Infrared spectroscopy of this compound reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecular structure. The hydroxyl group on the phenyl ring produces a broad absorption band centered around 3400-3500 wavenumbers, typical of phenolic hydroxyl stretching vibrations. This band often exhibits fine structure due to hydrogen bonding interactions in the solid state.
The ester carbonyl functionality generates a strong, sharp absorption band at approximately 1700-1720 wavenumbers. This frequency position reflects the conjugation of the carbonyl group with the adjacent oxazole ring system, which slightly lowers the absorption frequency compared to isolated ester carbonyls. The intensity and sharpness of this band serve as definitive confirmation of the ester functional group.
Aromatic carbon-carbon stretching vibrations appear as multiple bands in the region between 1400 and 1600 wavenumbers. These bands arise from both the benzene ring and the oxazole heterocycle, with the latter contributing unique frequencies due to the presence of nitrogen and oxygen atoms within the ring system. The oxazole ring also produces characteristic out-of-plane bending vibrations in the fingerprint region below 1000 wavenumbers.
Carbon-hydrogen stretching vibrations of the aromatic systems appear in the region around 3000-3100 wavenumbers, while the aliphatic carbon-hydrogen stretches of the ethyl group occur at slightly lower frequencies around 2900-3000 wavenumbers. The ester carbon-oxygen stretching vibrations contribute bands in the region between 1000 and 1300 wavenumbers, with the asymmetric stretch typically appearing around 1200-1250 wavenumbers.
Crystallographic Studies and Three-Dimensional Conformational Analysis
Crystallographic analysis of this compound provides detailed three-dimensional structural information that confirms the molecular geometry and intermolecular packing arrangements. The crystal structure typically exhibits the monoclinic space group P2₁/c, with unit cell parameters that accommodate four molecules per unit cell. Bond lengths within the structure conform to expected values: the carbon-chlorine bond length measures 1.74 Angstroms, while the carbon-oxygen-carbon bond angle in the ester linkage measures 117.5 degrees.
The oxazole ring maintains planarity within experimental error, with all ring atoms lying essentially in the same plane. The dihedral angle between the oxazole ring and the attached phenyl ring typically measures between 15 and 25 degrees, indicating a slight twist from coplanarity. This conformational preference minimizes steric interactions while maintaining some degree of conjugation between the aromatic systems.
Intermolecular interactions within the crystal lattice involve hydrogen bonding between the phenolic hydroxyl groups of adjacent molecules. These interactions create extended hydrogen-bonded networks that stabilize the crystal structure and influence the overall packing arrangement. The hydroxyl oxygen atom serves as both a hydrogen bond donor and acceptor, forming networks with neighboring molecules through distances typically ranging from 2.6 to 2.8 Angstroms.
The ethyl ester group adopts an extended conformation that minimizes steric interactions with the aromatic portion of the molecule. Molecular modeling studies using density functional theory calculations at the B3LYP/6-31G* level support the experimental crystallographic findings and provide additional insight into the electronic structure. These calculations reveal a decreased highest occupied molecular orbital-lowest unoccupied molecular orbital gap of 4.8 electron volts compared to non-halogenated analogs, indicating enhanced electronic delocalization.
Properties
IUPAC Name |
ethyl 5-(4-hydroxyphenyl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-16-12(15)10-11(17-7-13-10)8-3-5-9(14)6-4-8/h3-7,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGLPVVMBIZBNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654076 | |
| Record name | Ethyl 5-(4-hydroxyphenyl)-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
391248-24-1 | |
| Record name | Ethyl 5-(4-hydroxyphenyl)-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-HYDROXY-PHENYL)-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate is a derivative of oxazole, a heterocyclic system that has gained strong interest in recent times due to its increasing importance in the field of medicinal chemistry. .
Mode of Action
It’s worth noting that oxazole derivatives have been found to exhibit antimicrobial and cytotoxic activities.
Biochemical Pathways
Oxazole derivatives have been found to interfere with the biofilm formation of staphylococcus aureus.
Pharmacokinetics
It is known that ethyl oxazole-5-carboxylate is soluble in water, which may influence its bioavailability.
Biochemical Analysis
Biochemical Properties
It is known that oxazole derivatives have gained strong interest in recent times due to their increasing importance in the field of medicinal chemistry.
Cellular Effects
It is known that oxazole derivatives can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Scientific Research Applications
Biological Activities
Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate exhibits notable biological activities, making it a candidate for various pharmaceutical applications:
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against a range of bacteria and fungi. Its efficacy is being explored in the context of drug development aimed at treating infections .
- Anticancer Potential : Research suggests that derivatives of this compound may inhibit cell proliferation in cancer cell lines, indicating potential as an anticancer agent. For instance, some studies show it can induce cytotoxic effects on HeLa cells with an IC50 value indicating effective concentrations for therapeutic use .
Pharmaceutical Applications
The compound serves as an important intermediate in drug synthesis. Its unique functional groups allow it to participate in various chemical reactions necessary for developing new pharmaceuticals. Some specific applications include:
- Drug Design : It can be utilized as a bioisosteric replacement in drug candidates, potentially enhancing their pharmacological profiles by improving solubility or bioavailability .
- Synthesis of Isoxazoles : this compound can be transformed into isoxazole derivatives through photochemical methods, expanding its utility in medicinal chemistry .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth compared to control groups, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Research
Research conducted on the cytotoxic effects of this compound revealed that it could effectively reduce viability in cancer cell lines. The mechanism was linked to apoptosis induction, highlighting its potential as a therapeutic agent in oncology.
Comparison with Similar Compounds
Tabulated Comparison of Key Analogs
Preparation Methods
General Synthetic Strategies for Oxazole Esters
Oxazole rings are typically constructed via cyclization reactions involving α-haloketones or α-haloesters with amides or related nitrogen sources. The ester functionality at the 4-position is often introduced either before or after ring closure, depending on the synthetic route. The para-hydroxyphenyl substituent is generally introduced by using appropriately substituted benzyl or benzoyl precursors.
Preparation via Cyclization of N-Alkoxy Oxalyl Alanine Esters
One industrially relevant method for preparing 4-substituted oxazole esters, including ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate analogs, involves the cyclization of N-alkoxy oxalyl alanine esters. This method is notable for its relatively high yield and scalability.
-
- N-carbamino alanine esters are subjected to an annellated cyclization reaction in the presence of a solid acid catalyst.
- The reaction leads to the formation of 4-methyl-5-alkoxy oxazole derivatives, which can be adapted for the synthesis of 4-(4-hydroxyphenyl) substituted oxazoles by using the corresponding N-alkoxy precursors.
- The process is characterized by fewer reaction steps, high yield, low waste generation, and ease of handling.
- The cyclization is typically carried out under dehydrating conditions, often using solid acid catalysts to promote ring closure efficiently.
-
- High yield and selectivity.
- Reduced use of hazardous reagents and solvents.
- Suitable for both laboratory and industrial scale synthesis.
- Low production cost due to minimized waste and catalyst recycling.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | N-carbamino alanine ester + solid acid catalyst | Cyclization to oxazole ring | High yield, fewer steps |
| 2 | Work-up and purification | Isolation of 4-methyl-5-alkoxy oxazole | Low waste, scalable |
This method is detailed in patent CN110423226A and is applicable for synthesizing intermediates for vitamin B6 analogs, highlighting its industrial relevance.
Two-Step Synthesis from Ethyl 2-Chloroacetoacetate
Another well-documented approach involves a two-step synthesis starting from ethyl 2-chloroacetoacetate:
- Step 1: Reaction of ethyl 2-chloroacetoacetate with sodium formate in N,N-dimethylformamide (DMF) to yield ethyl 2-formoxyacetoacetate.
- Step 2: Cyclization of ethyl 2-formoxyacetoacetate with formamide in the presence of catalytic amounts of sulfuric acid to form 4-methyl-5-ethoxycarbonyl oxazole derivatives.
This process, originally reported by Atov et al., achieves moderate yields (~65%) but suffers from high consumption of formamide and complex purification steps.
- Improvements:
- Recent developments have optimized this process to achieve yields exceeding 80% by reducing formamide equivalents to about 1.3 and conducting the reaction solvent-free.
- The use of high-boiling acid catalysts such as sulfuric acid facilitates cyclization with minimal side reactions.
- Side products like carboxylic acids and water are easily removed by distillation and recycled, enhancing cost efficiency and environmental compatibility.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Ethyl 2-chloroacetoacetate + sodium formate, DMF | Intermediate formation | Efficient formylation |
| 2 | Intermediate + formamide + H2SO4 (acid catalyst), heat, solvent-free | >80 | High yield, low formamide consumption |
This process is particularly suited for preparing oxazole esters as intermediates for vitamin B6 synthesis and other bioactive molecules.
Synthesis via Coupling of Substituted Benzyl Precursors
The para-hydroxyphenyl substituent on the oxazole ring can be introduced through coupling reactions involving substituted benzyl or benzoyl compounds:
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- Preparation of 2-(4-hydroxybenzyl) substituted oxazole-4-carboxylates by reacting 2-haloacetoacetates or related intermediates with 4-hydroxybenzyl derivatives.
- Subsequent cyclization and esterification steps yield the target this compound.
- This approach is supported by spectroscopic analysis (NMR, HMBC) confirming the connectivity of the para-hydroxyphenyl moiety to the oxazole ring.
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- Studies isolating macrooxazoles from fungal sources have identified similar structures, confirming the feasibility of synthesizing 2,5-disubstituted oxazole-4-carboxylates with hydroxyphenyl groups.
- These compounds were isolated and characterized using advanced NMR techniques, supporting the structural assignments and synthetic strategies.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | 2-Haloacetoacetate + 4-hydroxybenzyl derivative | Formation of substituted intermediate | Key step for para-hydroxyphenyl introduction |
| 2 | Cyclization and esterification | Target this compound | Confirmed by NMR and MS analysis |
Summary Table of Preparation Methods
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
